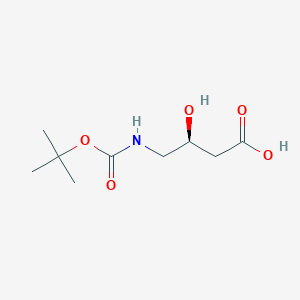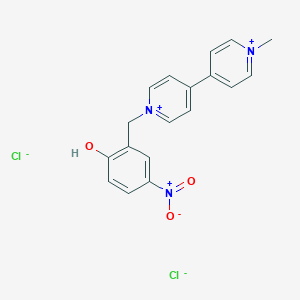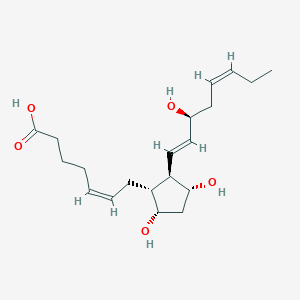
Methyl 5-phenylnicotinate
Übersicht
Beschreibung
Methyl 5-phenylnicotinate, also known as 5-phenylnicotinic acid methyl ester, is an ester of 5-phenylnicotinic acid. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the manufacture of photographic chemicals, plasticizers, and surfactants.
Wissenschaftliche Forschungsanwendungen
Pest Management
Methyl isonicotinate, a compound closely related to Methyl 5-phenylnicotinate, is extensively studied for its applications in thrips pest management. It acts as a non-pheromone semiochemical, effectively luring thrips into traps in both greenhouse and field settings. This compound has been shown to increase trap capture of various thrips species, making it a valuable tool in pest management strategies like mass trapping, lure and kill, and as a behavioral synergist with insecticides (Teulon et al., 2017).
Chemical Synthesis and Biological Activity
Methyl 5-formylnicotinate, a derivative of this compound, is synthesized and used in various chemical reactions to produce compounds with potential biological activities. These compounds include 3-methoxycarbonyl-2-piperideines and their transformation into isoquinuclidines, highlighting the versatility of this compound derivatives in synthetic chemistry (Wenkert et al., 1970).
DNA Binding and Cancer Research
Studies on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, closely related to this compound, have shown variations in cytotoxicities against cancer cell lines. These studies provide insights into the relationship between molecular structure and biological activity, indicating potential applications in cancer research and treatment (Brodie et al., 2004).
Spectroscopic Characterization
This compound derivatives have been characterized using spectroscopic methods, contributing to the understanding of their structural and electronic properties. This information is crucial for various applications, including the design of new materials and drugs (Amiri et al., 2016).
Epigenetic Research
This compound derivatives are used in studies focusing on DNA methylation, an important aspect of epigenetic research. These studies contribute to our understanding of gene regulation and are particularly relevant in the field of developmental biology and cancer research (Booth et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-phenylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . Its primary target is thought to involve peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
The action of this compound is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of local blood flow at the site of application, leading to a relief of aches and pains in muscles, tendons, and joints .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2 and CYP2C19 enzymes . These properties suggest that Methyl 5-phenylnicotinate may interact with various enzymes, proteins, and other biomolecules in the body, influencing biochemical reactions.
Molecular Mechanism
It is known to act as an inhibitor for CYP1A2 and CYP2C19 enzymes , suggesting that it may exert its effects at the molecular level through enzyme inhibition
Eigenschaften
IUPAC Name |
methyl 5-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJQNNSSJBPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602513 | |
| Record name | Methyl 5-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-13-6 | |
| Record name | Methyl 5-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-phenylnicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




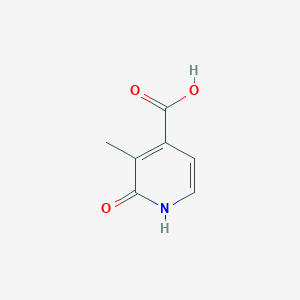
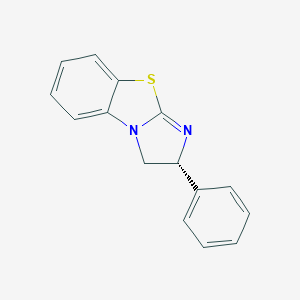
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)

